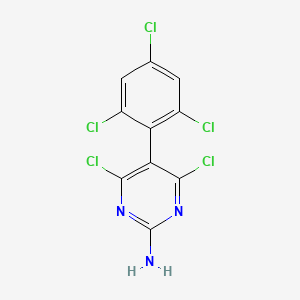
3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione is a heterocyclic compound that contains a thiadiazolidine ring fused with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and methyl iodide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazolidine ring can be substituted with various nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Amines, alcohols, dimethylformamide as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted thiadiazolidine derivatives.
Applications De Recherche Scientifique
3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties. These materials can be used in the development of sensors, catalysts, and electronic devices.
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways involved can vary depending on the specific application and biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1,3,4-thiadiazole-2-thione: Similar structure but lacks the pyridine ring.
5-Pyridin-2-yl-1,3,4-thiadiazolidine-2-thione: Similar structure but lacks the methyl groups.
3,5-Dimethyl-1,3,4-thiadiazole: Similar structure but lacks the thione group.
Uniqueness
3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione is unique due to the presence of both the pyridine ring and the thiadiazolidine ring with methyl substitutions
Propriétés
Numéro CAS |
74752-62-8 |
|---|---|
Formule moléculaire |
C9H11N3S2 |
Poids moléculaire |
225.3 g/mol |
Nom IUPAC |
3,5-dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione |
InChI |
InChI=1S/C9H11N3S2/c1-9(7-5-3-4-6-10-7)11-12(2)8(13)14-9/h3-6,11H,1-2H3 |
Clé InChI |
CQDDNBVPSLQVJU-UHFFFAOYSA-N |
SMILES canonique |
CC1(NN(C(=S)S1)C)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


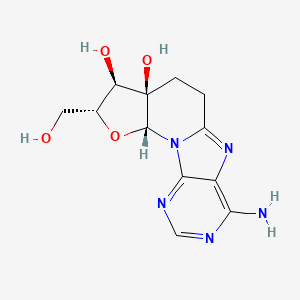

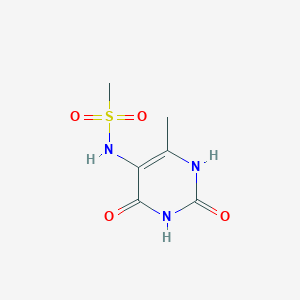
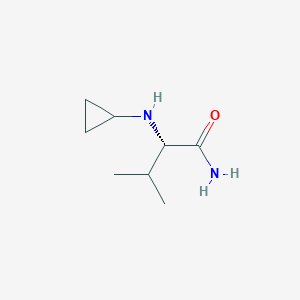
![7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde](/img/structure/B13096162.png)

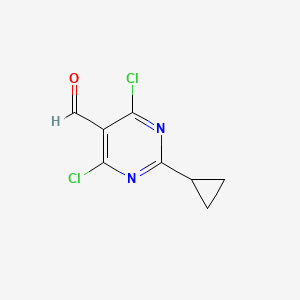
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13096209.png)
![6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13096219.png)
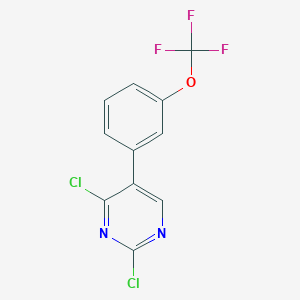
![6-Ethoxyimidazo[2,1-a]phthalazine](/img/structure/B13096229.png)

![7-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096233.png)
